molecular formula C18H29NO2 B14499021 Dodecanamide, 5-hydroxy-N-phenyl-, (S)- CAS No. 64527-03-3

Dodecanamide, 5-hydroxy-N-phenyl-, (S)-

Cat. No.: B14499021
CAS No.: 64527-03-3
M. Wt: 291.4 g/mol
InChI Key: JERYDUIIZLQTTR-KRWDZBQOSA-N
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Description

Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is an organic compound with the molecular formula C18H29NO2 It is a derivative of dodecanamide, featuring a hydroxy group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- typically involves the reaction of dodecanoic acid with an amine derivative. One common method is the reaction of dodecanoyl chloride with N-phenylhydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Dodecanamide, 5-hydroxy-N-phenyl-, (S)-.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, 5-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of dodecanone or dodecanal.

    Reduction: Formation of dodecylamine or removal of the hydroxy group.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Dodecanamide, 5-hydroxy-N-phenyl-, (S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is unique due to its long dodecanoyl chain, which imparts distinct physicochemical properties. The presence of the hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

CAS No.

64527-03-3

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(5S)-5-hydroxy-N-phenyldodecanamide

InChI

InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1

InChI Key

JERYDUIIZLQTTR-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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